1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one
Description
1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one is a spiro bicyclic compound featuring a 1,8-diazaspiro[4.5]decane core modified with a 2-methoxyethyl substituent at the nitrogen atom. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding affinity and metabolic stability.
Properties
IUPAC Name |
1-(2-methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-9-8-13-10(14)2-3-11(13)4-6-12-7-5-11/h12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBGVUPLWUNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method provides a convenient route to the desired spirocyclic structure. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Data Tables
In Vitro and In Vivo Performance
Key Advantages of this compound
While direct data is sparse, structural analysis suggests:
- Improved Solubility : The 2-methoxyethyl group introduces moderate hydrophilicity, balancing lipophilicity for membrane permeability.
- Metabolic Stability : Rigid spiro core reduces oxidative metabolism, as seen in analogues like LH1753 .
Biological Activity
1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one (CAS Number: 1422140-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, receptor binding affinities, and related pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that is characteristic of several bioactive compounds, influencing its interaction with biological targets.
Receptor Binding Affinity
Research indicates that compounds within the diazaspiro[4.5]decan family exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. For example, related compounds such as 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one have shown high affinities for M1 receptors, which are implicated in cognitive functions and memory processes .
| Compound | M1 Affinity (IC50) | M2 Affinity (IC50) | Biological Activity |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | 0.1 mg/kg | Not specified | Antiamnesic effects |
| This compound | Not reported | Not reported | Potential neuropharmacological applications |
Pharmacological Effects
The pharmacological profile of this compound suggests potential neuroprotective effects similar to those observed in other diazaspiro compounds. In vivo studies have indicated that related compounds can ameliorate cognitive impairments induced by scopolamine in rat models, which is a standard test for assessing antiamnesic properties .
Study on Muscarinic Agonists
A study focusing on a series of diazaspiro compounds evaluated their efficacy as muscarinic agonists. It was found that modifications to the molecular structure significantly influenced receptor selectivity and biological activity. For instance, the introduction of certain alkyl groups enhanced binding affinity to the M1 receptor while diminishing activity at the M2 receptor .
Inhibition of Necroptosis
Recent investigations into related diazaspiro compounds have highlighted their role as inhibitors of necroptosis—a form of programmed cell death associated with inflammatory diseases. Compounds derived from this class were identified as potent inhibitors of RIPK1 kinase activity, demonstrating therapeutic potential in treating conditions driven by necroptosis . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
